4-Chloro-5-fluorobenzene-1,2-diamine
Description
Significance within Contemporary Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, halogenated o-phenylenediamines, including 4-Chloro-5-fluorobenzene-1,2-diamine, are prized for their role as versatile intermediates. The presence of chlorine and fluorine atoms enhances the electrophilicity of the benzene (B151609) ring, facilitating nucleophilic aromatic substitution and cyclocondensation reactions. This heightened reactivity is crucial for the construction of heterocyclic systems, which form the core of many biologically active compounds.
The utility of these compounds in medicinal chemistry is particularly noteworthy. The incorporation of halogen atoms, especially fluorine, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govresearchgate.net Consequently, halogenated o-phenylenediamines serve as key starting materials for the synthesis of a wide range of therapeutic agents. Research has demonstrated their application as precursors for compounds with potential antimicrobial and anticancer properties. The specific substitution pattern of this compound, for instance, has been explored in the development of novel pharmaceuticals due to the favorable pharmacokinetic properties that chlorine and fluorine can impart. ontosight.ai
Contextualization within Substituted Benzene-1,2-diamines
Substituted benzene-1,2-diamines, also known as o-phenylenediamines, are a broader class of compounds characterized by two amino groups on adjacent carbon atoms of a benzene ring. mdpi.com This structural motif is a cornerstone in the synthesis of numerous heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. researchgate.net The reactivity and application of a substituted benzene-1,2-diamine are largely dictated by the nature and position of the substituents on the aromatic ring.
Historical Development and Emerging Research Trajectories
The study of o-phenylenediamines dates back to the 19th century, with early research focusing on their synthesis and fundamental reactivity. orgsyn.org The development of synthetic dyes was an early and significant application for this class of compounds. Over time, the focus expanded to their use as precursors for a wide range of heterocyclic systems with diverse applications.
The introduction of halogenated o-phenylenediamines marked a significant advancement, driven by the growing understanding of the role of halogens in medicinal chemistry and materials science. nih.gov The synthesis of these compounds has evolved from classical multi-step procedures to more efficient and selective modern methods.
Emerging research trajectories for halogenated o-phenylenediamines, including this compound, are centered on several key areas:
Development of Novel Therapeutic Agents: Researchers continue to explore the use of these compounds as scaffolds for new drugs targeting a range of diseases, including cancer, viral infections, and bacterial infections. The unique substitution patterns offered by compounds like this compound are being exploited to design molecules with improved efficacy and selectivity. nih.gov
Advanced Materials Science: The rigid and planar structure of the heterocyclic systems derived from halogenated o-phenylenediamines makes them attractive for applications in materials science. Research is ongoing into their use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Catalysis: Metal complexes of ligands derived from substituted o-phenylenediamines are being investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the halogen substituents can be used to fine-tune the catalytic performance of these complexes.
The continued exploration of the synthesis and reactivity of halogenated o-phenylenediamines promises to yield further innovations in both medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
| Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Design for 4 Chloro 5 Fluorobenzene 1,2 Diamine
Strategic Retrosynthesis and Precursor Selection
A logical retrosynthetic analysis of 4-chloro-5-fluorobenzene-1,2-diamine (I) suggests disconnection of the amino groups, leading back to a halogenated nitrobenzene (B124822) precursor. This approach is advantageous as the nitro groups can be readily introduced onto the aromatic ring and subsequently reduced to form the desired diamine.
Figure 1: Retrosynthetic Analysis of this compound
A simplified retrosynthetic pathway for this compound (I) points to a dinitro intermediate (II), which can be derived from a halogenated aniline (B41778) precursor (III).
This retrosynthetic approach identifies halogenated nitrobenzenes as key precursors, leveraging well-established nitration and reduction chemistries.
Derivatization from Halogenated Nitrobenzenes
A primary and widely utilized strategy for the synthesis of this compound involves the derivatization of appropriately substituted halogenated nitrobenzenes. This multi-step process typically includes the introduction of nitro groups onto a pre-existing halogenated benzene (B151609) ring, followed by the reduction of these nitro groups to form the final diamine product.
The final and often critical step in this synthetic sequence is the reduction of a dinitro or a nitro-amino precursor to the corresponding diamine. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are highly effective for this transformation. chemicalbook.comguidechem.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under pressure. guidechem.com
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid.
Transfer Hydrogenation: This method uses a source of hydrogen other than hydrogen gas. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and sodium borohydride (B1222165) in the presence of a catalyst.
Table 1: Comparison of Reductive Amination Methods
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., ethanol) | High yields, clean reaction | Requires specialized pressure equipment, catalyst can be expensive |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Acidic aqueous medium | Inexpensive reagents | Can generate significant metal waste, workup can be cumbersome |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Catalytic amount of Pd/C or other metals | Milder conditions than catalytic hydrogenation | Reagents can be toxic or expensive |
The regiochemical outcome of the nitration of halogenated benzenes is a critical consideration in the design of a synthesis for this compound. The directing effects of the halogen substituents on the aromatic ring govern the position of the incoming nitro groups. Both chlorine and fluorine are ortho-, para-directing groups, but they are also deactivating.
For the synthesis of the target molecule, a key intermediate is often 4-chloro-5-fluoro-2-nitroaniline (B1311852) or a related dinitro compound. The synthesis of 4-chloro-2-fluoro-5-nitroaniline (B1590416) has been reported via the nitration of 4-chloro-2-fluoroaniline. prepchem.com In this case, the amino group is a strong activating and ortho-, para-directing group, which will influence the position of nitration. The regioselectivity of nitration can be influenced by the reaction conditions, including the nitrating agent and the solvent. researchgate.net
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for the synthesis of precursors to this compound. This reaction involves the displacement of a halide or other suitable leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group.
A potential SNAr approach could involve the reaction of a di- or tri-halogenated benzene derivative with an amine source. For instance, the synthesis of 4-chloro-2-fluoronitrobenzene, a potential precursor, can be achieved from 2,4-dichloronitrobenzene (B57281) through a halogen exchange reaction where a fluoride (B91410) ion displaces one of the chlorides. google.com The success of such a reaction is dependent on the relative reactivity of the leaving groups and the reaction conditions.
The general mechanism for an SNAr reaction involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
The rate of an SNAr reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups.
Palladium-Catalyzed C-H Activation and Halogenation Routes
Modern synthetic methodologies offer more direct routes to functionalized anilines through palladium-catalyzed C-H activation. This approach allows for the direct introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials.
In the context of synthesizing precursors for this compound, a C-H activation strategy could potentially be employed to introduce one of the amino groups or a precursor thereof directly onto a halogenated benzene ring.
A significant advancement in C-H activation is the use of directing groups to control the regioselectivity of the functionalization. N-Arylcarbamates have emerged as versatile and removable directing groups for the ortho-C-H activation of anilines. nih.govresearchgate.net The carbamate (B1207046) group can direct a palladium catalyst to activate the C-H bond at the ortho position, allowing for subsequent functionalization, such as arylation or halogenation. acs.orgresearchgate.net
The general strategy involves the following steps:
Protection of the aniline: The starting aniline is protected as a carbamate (e.g., by reaction with methyl chloroformate).
Directed C-H activation and functionalization: The N-arylcarbamate directs a palladium catalyst to the ortho position, where a C-H bond is cleaved and a new functional group is introduced.
Deprotection: The carbamate directing group is removed to reveal the functionalized aniline.
This methodology offers a powerful tool for the regioselective synthesis of highly substituted anilines, which can then be further elaborated to target molecules like this compound.
Advanced Synthetic Transformations
The transformation of precursor molecules into this compound involves sophisticated chemical strategies designed to ensure high yield and purity. These strategies range from sequential multi-step reactions to more efficient one-pot processes.
The most common synthetic route to this compound involves a multi-step sequence starting from a dinitro or, more commonly, a nitro-amino precursor. The key transformation in these sequences is the reduction of one or more nitro groups.
A typical pathway begins with 4-chloro-5-fluoronitrobenzene as the primary precursor. The synthesis then proceeds via the reduction of the nitro group to an amine. Several established methods can be employed for this reduction:
Catalytic Hydrogenation : This method involves the use of a metal catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. The reaction typically proceeds via a Langmuir-Hinshelwood mechanism, where the nitro compound adsorbs onto the catalyst surface and is sequentially reduced to nitroso, hydroxylamine, and finally the amine. While effective, attempts to reduce similar aromatic nitro compounds via catalytic hydrogenation have sometimes resulted in complex product mixtures, indicating a need for careful optimization. mdpi.com
Metal-Mediated Reduction : A widely used and cost-effective method is the reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium like hydrochloric acid or a solvent like ethanol. mdpi.com This reaction is typically carried out under reflux conditions to drive the reaction to completion. mdpi.com
Dithionite (B78146) Reduction : Sodium dithionite (Na₂S₂O₄) offers an alternative reduction pathway, often conducted in a biphasic system. This method avoids the use of heavy metal catalysts.
The synthesis of the nitro precursor itself can be a multi-step process, potentially involving acetylation, nitration, and deprotection of a simpler starting material like 3-chloroaniline. researchgate.net
One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov While specific one-pot syntheses for this compound are not extensively documented, the principles are widely applied to the synthesis of related heterocyclic compounds that use diamines as starting materials. researchgate.netsharif.edu
For instance, multi-component reactions (MCRs) are a hallmark of one-pot strategies. researchgate.netmdpi.com In a hypothetical MCR involving the target compound, this compound could be reacted with an aldehyde and a 1,3-dicarbonyl compound in a single step to produce complex molecules like benzodiazepines. researchgate.net This highlights the utility of the diamine as a key intermediate in streamlined synthetic processes. A theoretical one-pot approach could involve the nitration of a precursor followed by its immediate reduction in the same reactor, bypassing intermediate purification steps.
The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the synthesis of this compound, several approaches align with these principles.
Use of Safer Reagents : The use of sodium dithionite (Na₂S₂O₄) is considered a greener alternative to tin(II) chloride, as it avoids the use of heavy metals and simplifies waste management.
Catalytic Reagents : Catalytic hydrogenation is advantageous as catalysts are used in small amounts and can often be recycled. This method generally produces high yields and purity, contributing to atom economy.
Benign Solvents : The choice of solvent is crucial. The development of synthetic routes that utilize greener solvents like ethanol or water-based biphasic systems is a key objective. mdpi.com Ethanol, for example, is used as a solvent in SnCl₂ reductions. mdpi.com
Energy Efficiency : Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. While some methods require heating under reflux, others, like the Na₂S₂O₄ reduction, can be performed at moderate temperatures such as 80°C. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and cost-effectiveness of the synthesis, reaction conditions must be carefully optimized. Key parameters include the choice of catalyst and solvent, as well as the operating temperature and pressure.
The catalyst and solvent system is fundamental to the success of the synthesis, influencing reaction rate, yield, and purity.
Catalyst Systems : In catalytic hydrogenation, palladium on charcoal (Pd/C) is a common choice. mdpi.com However, its efficacy can be substrate-dependent. For metal-mediated reductions, tin(II) chloride is a stoichiometric reagent rather than a catalyst, but its role is critical for the transformation. mdpi.com
Solvent Effects : The solvent must solubilize the reactants while facilitating the desired chemical transformation. Hydrochloric acid is often used as the medium for SnCl₂ reductions, while ethanol is another common choice. mdpi.com For the greener sodium dithionite method, a biphasic system is employed, which can aid in product separation and waste management. The selection of an optimal solvent involves balancing conversion rates and selectivity. scielo.br
The following table provides a comparative analysis of different synthetic routes for the reduction step.
| Parameter | Catalytic Hydrogenation | SnCl₂ Reduction | Na₂S₂O₄ Biphasic Method |
|---|---|---|---|
| Yield (%) | 89–95 | 82–88 | 85–90 |
| Purity (%) | 99.6–99.9 | 98.5–99.2 | 99.0–99.5 |
| Catalyst/Reagent | Metal catalysts (e.g., Pd/C) | SnCl₂·2H₂O | None (reagent is Na₂S₂O₄) |
| Environmental Impact | Moderate (metal catalysts) | High (tin waste) | Low |
Data sourced from a comparative analysis of synthetic routes.
Temperature and pressure are critical physical parameters that directly affect the rate and outcome of chemical reactions.
Pressure : For liquid-phase reactions such as those using SnCl₂ or Na₂S₂O₄, the synthesis is typically conducted at atmospheric pressure, and pressure is not a significant variable. However, for catalytic hydrogenation, the pressure of the hydrogen gas is a key parameter. Increasing the hydrogen pressure generally increases its concentration in the solvent, which can significantly accelerate the reaction rate.
The table below summarizes the typical operating conditions for the primary synthetic methods.
| Method | Typical Temperature | Typical Pressure |
|---|---|---|
| Catalytic Hydrogenation | Variable, often elevated | Elevated H₂ pressure |
| SnCl₂ Reduction | Reflux | Atmospheric |
| Na₂S₂O₄ Biphasic Method | ~80°C | Atmospheric |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Fluorobenzene 1,2 Diamine
Reactivity of the Aromatic Diamine Moiety
Condensation Reactions for Heterocyclic Ring Formation
The primary mode of reactivity for 4-chloro-5-fluorobenzene-1,2-diamine involves condensation reactions where the two amino groups react with bifunctional electrophiles to form stable heterocyclic rings. These reactions are fundamental in constructing benzimidazoles, quinoxalines, and other related structures of significant interest in medicinal and materials chemistry.
Benzimidazoles are a critical class of heterocyclic compounds, and their synthesis is a well-established area of organic chemistry. The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a scaffold found in numerous pharmacologically active molecules. The general synthesis involves the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.
The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a direct and widely used method for constructing the benzimidazole (B57391) ring. researchgate.netresearchgate.net When this compound reacts with a carboxylic acid, the reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid, to facilitate the dehydration and cyclization process. researchgate.net The reaction proceeds via an initial amidation, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-substituted benzimidazole.
The reaction with aldehydes is generally more facile and can often be performed under milder conditions. rsc.org This condensation is frequently catalyzed by acids or promoted by various reagents. For instance, a study on the synthesis of fluorinated benzimidazole derivatives involved the condensation of various o-phenylenediamines with trifluoroacetic acid, demonstrating a pathway to 2-(trifluoromethyl)benzimidazoles. chalcogen.ro The reaction of this compound with an appropriate aldehyde or carboxylic acid would yield the corresponding 5-chloro-6-fluoro-2-substituted-1H-benzimidazole.
The versatility of this reaction is enhanced by the wide array of catalysts that can be employed to improve yields and reaction conditions, as summarized in the table below.
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | Solvent-free, grinding | High efficiency, simple workup, mild conditions | rsc.org |
| VOSO₄ | Mild conditions | High yields, broad substrate scope, catalyst recyclability | rsc.org |
| TiCl₃OTf | Mild conditions | Good to excellent yields | rsc.org |
| H₂O₂/HCl | Acetonitrile, Room Temperature | Short reaction time, easy isolation, excellent yields | organic-chemistry.org |
| Borane-THF | - | Efficient for reactions with carboxylic acids | researchgate.net |
An important variation of the reaction with aldehydes involves an oxidative cyclization. In this pathway, the o-phenylenediamine and aldehyde first condense to form a 2,3-dihydro-1H-benzimidazole (a benzimidazoline) intermediate. This intermediate is then oxidized in situ to the aromatic benzimidazole. rsc.org This approach avoids the often harsh dehydrating conditions required for reactions with carboxylic acids.
Various oxidizing agents have been successfully employed for this transformation. These include manganese dioxide (MnO₂), hydrogen peroxide (H₂O₂), often in the presence of a catalyst like TiO₂, and hypervalent iodine reagents. rsc.orgorganic-chemistry.org Bioinspired ortho-quinone catalysts have also been developed for the oxidative synthesis of benzimidazoles under mild conditions using oxygen as the terminal oxidant. organic-chemistry.org This method is attractive from a green chemistry perspective. The general mechanism involves the formation of the dihydrobenzimidazole followed by a two-electron oxidation to introduce the double bond and form the stable aromatic ring system.
Quinoxalines are another class of important nitrogen-containing heterocycles formed by the fusion of a benzene ring and a pyrazine (B50134) ring. The most fundamental and widely used method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a 1,2-diketone (e.g., benzil) or a glyoxal (B1671930). nih.govchim.it This reaction is a straightforward and high-yielding route to a wide variety of substituted quinoxalines.
The reaction of this compound with a 1,2-dicarbonyl compound proceeds via a double condensation, where each amino group reacts with one of the carbonyl groups, followed by the elimination of two molecules of water to form the pyrazine ring. This cyclocondensation results in the formation of a 6-chloro-7-fluoroquinoxaline (B1435756) derivative. nih.gov The substituents on the resulting quinoxaline (B1680401) ring are determined by the structure of the starting 1,2-dicarbonyl compound.
Research has shown the successful synthesis of 6-chloro-7-fluoro quinoxaline derivatives by reacting 1,2-diamino-4-chloro-5-fluorobenzene with various diketones. nih.gov The reaction conditions can be varied, from refluxing in ethanol (B145695) or acetic acid to using catalysts at room temperature to promote efficiency and milder conditions. nih.govacgpubs.org
| o-Phenylenediamine Reactant | 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Product | Typical Conditions/Catalysts | Reference |
|---|---|---|---|---|
| This compound | Benzil | 6-Chloro-7-fluoro-2,3-diphenylquinoxaline | EtOH or AcOH, reflux | nih.govchim.it |
| This compound | Glyoxal | 6-Chloro-7-fluoroquinoxaline | Aqueous medium | chim.it |
| This compound | 2,3-Butanedione | 6-Chloro-7-fluoro-2,3-dimethylquinoxaline | Heterogeneous catalysts (e.g., AlCuMoVP) | nih.gov |
| Substituted o-phenylenediamine | Phenacyl Bromide (forms an α-dicarbonyl in situ) | Substituted 2-phenylquinoxaline | Pyridine (B92270), THF, room temperature | acgpubs.org |
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. semanticscholar.orgnih.gov Given that this compound possesses two primary amino groups, it can react with carbonyl compounds to form mono- or di-Schiff bases.
The reaction with one equivalent of an aldehyde or ketone would yield a mono-Schiff base, leaving one primary amino group unreacted. The use of two or more equivalents of the carbonyl compound can lead to the formation of a di-Schiff base, where both amino groups have condensed. These reactions are generally reversible and are often carried out in alcohols like methanol (B129727) or ethanol, with the removal of water driving the equilibrium towards the product.
The resulting Schiff bases, particularly those derived from salicylaldehyde (B1680747) or other aldehydes containing additional donor atoms, are excellent chelating ligands. The imine nitrogen and other nearby functional groups (like a hydroxyl group) can coordinate with metal ions to form stable metal complexes. semanticscholar.org These ligands and their metal complexes have been extensively studied for their diverse applications, including in catalysis and as biologically active agents. semanticscholar.orgresearchgate.net
Benzimidazole Synthesis and Derivatives
Acylation and Amide Formation
The presence of two adjacent amino groups makes this compound a versatile precursor for a variety of chemical transformations, particularly acylation and subsequent amide formation. These reactions are fundamental in the synthesis of numerous heterocyclic compounds and other complex organic molecules. The nucleophilic nature of the amino groups facilitates their reaction with acylating agents such as acid chlorides, anhydrides, and carboxylic acids. ncert.nic.inwikipedia.org
A primary application of acylation with this diamine is the synthesis of substituted benzimidazoles. This reaction typically involves condensation with a carboxylic acid or its derivative. The process begins with the nucleophilic attack of one amino group on the carbonyl carbon of the acylating agent, forming an intermediate amide. Subsequently, an intramolecular cyclization occurs via the attack of the second amino group, followed by dehydration, to yield the stable benzimidazole ring system. eijppr.comresearchgate.net The reaction is often facilitated by heat or acid catalysis to promote both the initial amide formation and the final dehydration step. eijppr.com
For instance, reacting this compound with various carboxylic acids under reflux conditions can produce a library of 2-substituted-5-chloro-6-fluoro-1H-benzimidazoles. eijppr.com The choice of acylating agent directly determines the substituent at the 2-position of the resulting benzimidazole. While reactions with carboxylic acids may require high temperatures, the use of more reactive acyl chlorides can proceed under milder conditions, often in the presence of a base like pyridine to neutralize the HCl byproduct. ncert.nic.inresearchgate.netchemguide.co.uk
The general scheme for this type of reaction is presented below:
Figure 1: General reaction scheme for the formation of benzimidazoles from the acylation of this compound.
Below is an interactive table detailing potential acylation reactions and the resulting products.
| Acylating Agent | Reagent Type | Resulting Product Class | R-Group at 2-Position |
| Acetic Anhydride | Anhydride | Benzimidazole | Methyl |
| Benzoyl Chloride | Acyl Chloride | Benzimidazole | Phenyl |
| Formic Acid | Carboxylic Acid | Benzimidazole | Hydrogen |
| Oxalic Acid | Dicarboxylic Acid | Bis-benzimidazole | Direct bond |
| Acetyl Chloride | Acyl Chloride | Di-amide (non-cyclized) | - |
This table illustrates the versatility of this compound in forming various acylated products, primarily benzimidazoles, depending on the reacting partner.
Electrophilic and Nucleophilic Reactions of Amino Groups
The two amino groups of this compound are the primary centers of nucleophilicity. The lone pair of electrons on each nitrogen atom readily attacks electron-deficient centers (electrophiles). This reactivity is central to the acylation reactions discussed previously but also extends to a broader range of electrophiles.
Condensation with aldehydes and ketones is a characteristic reaction of o-phenylenediamines. researchgate.netresearchgate.net This reaction proceeds via nucleophilic attack of the amino groups on the carbonyl carbon, leading to the formation of Schiff bases or, more commonly, cyclized products like benzodiazepines or quinoxalines depending on the nature of the carbonyl compound. For example, reaction with a 1,2-dicarbonyl compound like glyoxal would yield a substituted quinoxaline. researchgate.net
The high reactivity of aromatic amines towards electrophiles can sometimes be problematic, leading to multiple substitutions. ncert.nic.inwikipedia.org For instance, in electrophilic aromatic substitution reactions, the strong activating nature of the amino groups can lead to polysubstitution on the aromatic ring itself. byjus.com To achieve monosubstitution, it is often necessary to protect the amino groups, for example, by acetylation. This converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group, allowing for more controlled substitution. The protecting group can later be removed by hydrolysis. ncert.nic.in
While the amino groups are primarily nucleophilic, the hydrogen atoms of the NH₂ groups can be abstracted by strong bases, allowing the nitrogen to act as a nucleophile in substitution reactions, such as in the Gabriel synthesis of primary amines. However, this is less common for aromatic amines compared to alkylation reactions with alkyl halides. ncert.nic.in
Influence of Halogen Substituents on Aromatic Reactivity
Electronic Effects of Chlorine and Fluorine
The reactivity of the benzene ring in this compound is significantly modulated by the electronic properties of the chlorine and fluorine substituents. Halogens influence the electron density of the aromatic ring through two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). masterorganicchemistry.com
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. They pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com Fluorine is more electronegative than chlorine, and therefore exerts a stronger -I effect.
Resonance Effect (+M): The halogens possess lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring. This donation of electron density, the +M effect, increases the electron density on the ring, particularly at the ortho and para positions. This effect counteracts the inductive effect to some extent.
For halogens, the strong -I effect generally outweighs the weaker +M effect, resulting in a net deactivation of the ring towards electrophilic attack. masterorganicchemistry.com However, the relative strengths of these effects differ between fluorine and chlorine. The +M effect depends on the efficiency of orbital overlap between the halogen's p-orbital and the ring's π-system. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the 3p orbital of chlorine does. Consequently, fluorine has a weaker resonance effect than its inductive effect, but its resonance contribution is more significant than that of chlorine. libretexts.org This complex interplay makes halogens unique as they are deactivating yet ortho, para-directing. pressbooks.pub
| Property | Fluorine (F) | Chlorine (Cl) |
| Pauling Electronegativity | 3.98 | 3.16 |
| Inductive Effect | Strong (-I) | Moderate (-I) |
| Resonance Effect | Weak (+M) | Weaker (+M) |
| Net Electronic Effect | Deactivating | Deactivating |
This table summarizes and compares the key electronic properties of fluorine and chlorine as substituents on an aromatic ring.
Directing Effects in Aromatic Substitution Reactions
When an electrophilic aromatic substitution (EAS) reaction is performed on a polysubstituted benzene ring, the position of the incoming electrophile is determined by the cumulative directing effects of the existing substituents. libretexts.orgkhanacademy.org In this compound, four substituents influence the regiochemistry: two strongly activating amino groups, and two weakly deactivating halogen groups. pressbooks.pub
Amino Groups (-NH₂): These are powerful activating groups and are ortho, para-directors. byjus.compressbooks.pub Their strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to them, making these sites highly susceptible to electrophilic attack.
Halogen Groups (-F, -Cl): As discussed, halogens are deactivating but are also ortho, para-directors due to their +M effect stabilizing the intermediate carbocation (arenium ion) when attack occurs at these positions. libretexts.orgpressbooks.pub
In a molecule with multiple substituents, the most powerful activating group generally controls the position of substitution. youtube.com In this case, the two -NH₂ groups dominate the directing effects. The positions on the ring are C1-NH₂, C2-NH₂, C3-H, C4-Cl, C5-F, and C6-H. The only available positions for substitution are C3 and C6.
Let's analyze the directing influences on the available C3 and C6 positions:
Position C3: This position is ortho to the -NH₂ group at C2 and meta to the -NH₂ group at C1. It is also meta to the -Cl at C4 and para to the -F at C5.
Position C6: This position is ortho to the -NH₂ group at C1 and meta to the -NH₂ group at C2. It is also para to the -Cl at C4 and meta to the -F at C5.
Both amino groups strongly direct towards C3 and C6. The directing effects of the two amino groups are reinforcing for substitution at these available positions. libretexts.org The halogen substituents also exert their influence; for example, the chlorine at C4 directs para to C6, and the fluorine at C5 directs para to C3. Given the overwhelming activating power of the amino groups, electrophilic substitution is expected to occur readily at positions 3 and 6, likely yielding a mixture of products.
| Substituent | Type | Directing Effect |
| -NH₂ | Strongly Activating | Ortho, Para |
| -F | Weakly Deactivating | Ortho, Para |
| -Cl | Weakly Deactivating | Ortho, Para |
This table outlines the classification and directing effects of the substituents present on the this compound ring.
Oxidation and Reduction Pathways
Aromatic diamines are generally susceptible to oxidation, often leading to the formation of colored, complex polymeric materials. nih.gov The free base of this compound is prone to oxidation, particularly when exposed to air and light, which can result in discoloration of the compound. The oxidation can proceed via the formation of radical cations, which can then couple to form dimers and larger oligomers. acs.org The initial oxidation products are often highly reactive quinone-diimines, which can undergo further reactions. Due to this instability, o-phenylenediamines are often stored as their more stable hydrochloride salts.
Conversely, the most common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor. A typical precursor would be 4-chloro-5-fluoro-1,2-dinitrobenzene or a 2-amino-4-chloro-5-fluoronitrobenzene derivative. The reduction of nitro groups to amino groups can be achieved using various reagents and conditions.
Common reduction methods include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, often providing high yields of the desired diamine.
Metal-Acid Systems: A classic method involves the use of a metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This Bechamp reduction is robust and widely used. wikipedia.org
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or thiourea (B124793) dioxide can also be employed for the reduction of nitroanilines, often under milder, alkaline conditions, which can be advantageous for sensitive substrates. researchgate.net
The synthesis of N-substituted benzene-1,2-diamines from N-substituted-2-nitroanilines using thiourea dioxide in the presence of sodium hydroxide (B78521) is an effective method that produces the product in high yield. researchgate.net
Applications in Advanced Chemical Sciences
Role as a Key Intermediate in Medicinal Chemistry
The versatility of 4-Chloro-5-fluorobenzene-1,2-diamine is particularly evident in medicinal chemistry, where it functions as a precursor for the synthesis of pharmacologically active compounds. nycu.edu.twmdpi.com Its ability to readily undergo condensation and cyclization reactions is fundamental to the creation of diverse molecular architectures for drug discovery. nycu.edu.tw
The primary application of this compound in this field is in the synthesis of bioactive heterocyclic compounds, most notably benzimidazoles. nycu.edu.tw The vicinal diamine arrangement allows for facile cyclization reactions with various reagents to form the fused imidazole (B134444) ring system. Benzimidazoles and related heterocyclic scaffolds derived from ortho-phenylenediamines, such as benzotriazoles and quinoxalinones, are of significant interest in drug development due to their wide range of biological activities. acs.org The presence of chlorine and fluorine atoms on the benzene (B151609) ring of the starting diamine can significantly influence the physicochemical properties and biological activity of the resulting heterocyclic products. nycu.edu.tw
| Heterocyclic Scaffold | Synthetic Role of this compound | Reference |
| Benzimidazoles | Key precursor; undergoes condensation with aldehydes or carboxylic acids. | nycu.edu.tw |
| Quinoxalines | Building block for condensation with 1,2-dicarbonyl compounds. | acs.org |
| Benzotriazoles | Can be converted into this scaffold through diazotization reactions. | acs.org |
Derivatives synthesized from this compound have been investigated for a variety of therapeutic applications. nycu.edu.tw
Anti-tumor Agents: The compound is a precursor for developing potential anti-cancer therapies. For instance, benzimidazole (B57391) derivatives synthesized from this diamine have shown activity as inhibitors of the Wnt/β-catenin signaling pathway, which is a key target in oncology research. nycu.edu.tw Specifically, the derivative 2-(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)-4-fluorophenol demonstrated preferential inhibition of this pathway. nycu.edu.tw Other research into related 1,3,4-oxadiazole (B1194373) analogues containing a substituted chloro-amino phenol (B47542) moiety has also yielded compounds with significant anticancer activity against various cancer cell lines, including central nervous system and non-small cell lung cancer lines. researchgate.net
Antibacterial Agents: Research has pointed to the potential of this compound derivatives as antimicrobial agents. nycu.edu.tw Studies have indicated that it can inhibit bacterial growth by targeting and binding to DNA-dependent RNA polymerase, which effectively prevents transcription and replication processes within the bacteria. invasive.org
Antiviral Agents: The utility of halogenated aromatic structures in creating antiviral compounds has been explored. However, in a study of isatin (B1672199) derivatives designed to combat the influenza virus, the inclusion of a 5-fluoro substituent on one particular scaffold rendered the compound ineffective, whereas derivatives with 5-chloro, 5-bromo, and 5-methyl groups showed antiviral potency. researchgate.net This highlights the sensitive structure-activity relationship where specific halogen substitutions are critical for biological function.
| Therapeutic Area | Research Finding | Target/Mechanism |
| Anti-tumor | A benzimidazole derivative showed inhibition of the Wnt/β-catenin pathway. nycu.edu.tw | Wnt/β-catenin pathway |
| Anti-tumor | An oxadiazole analogue showed significant activity against CNS cancer cell line SNB-19. researchgate.net | Tubulin Inhibition |
| Antibacterial | The compound has been shown to inhibit bacterial growth. invasive.org | DNA-dependent RNA polymerase |
| Antiviral | A related 5-fluoro derivative in one study was found to be ineffective against influenza A and B viruses. researchgate.net | Not Applicable |
Contributions to Pesticide Chemistry
In the field of agrochemicals, fluorinated aromatic compounds are crucial intermediates for the synthesis of modern pesticides known for their high efficacy and improved toxicological profiles. rayfull.com The inclusion of fluorine atoms often enhances the biological activity and metabolic stability of the final product.
While direct synthesis routes for commercial pesticides starting specifically from this compound are not prominently documented, its structural motifs are characteristic of precursors used for leading agrochemicals. The synthesis of potent insecticides and herbicides often relies on halogenated and trifluoromethyl-substituted aniline (B41778) or pyridine (B92270) building blocks.
For example, the benzoylurea (B1208200) insecticide Chlorfluazuron , which is effective against pests in cotton and vegetables, is synthesized from precursors like 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline. nih.gov Similarly, the selective post-emergence herbicide Fluazifop-P-butyl , used to control grass weeds in broad-leaved crops, is synthesized using intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. researchgate.netherts.ac.uk These examples underscore the importance of chloro-fluoro aromatic amines and related structures as foundational components in the production of high-efficiency pesticides.
Applications in Materials Science
The reactivity of this compound also extends to materials science, where it can serve as a precursor for organic functional materials. nycu.edu.tw Its ability to form stable, conjugated heterocyclic systems is particularly valuable.
A significant application in this area is its role as a precursor to benzimidazole-based materials used in Organic Light Emitting Diodes (OLEDs). Benzimidazole derivatives are widely recognized for their excellent electron-transporting properties, making them essential components in the emissive and electron-transport layers of OLED devices. mdpi.comacs.org
By reacting this compound or similar diamines with aromatic aldehydes or carboxylic acids, various substituted benzimidazoles can be synthesized. These resulting materials are used as:
Blue Emitters: Certain pyrene-benzimidazole hybrids have been developed as novel, efficient, and pure blue light emitters for OLED displays. mdpi.com
Host Materials: Carbazole/benzimidazole-based bipolar molecules serve as ideal hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, leading to OLEDs with high external quantum efficiency and reduced efficiency roll-off. acs.org
Ambipolar Transport Materials: Compounds that integrate benzimidazole and arylamine moieties exhibit ambipolar charge-transport properties, enabling the fabrication of simplified, single-layer blue-emitting OLEDs. nycu.edu.tw
The synthesis of these advanced materials begins with fundamental building blocks like this compound, which provides the core structure for the high-performance benzimidazole unit.
Synthesis of Polymers with Enhanced Thermal and Chemical Stability
The strategic incorporation of halogen atoms, specifically fluorine and chlorine, into the backbone of aromatic polymers is a well-established method for enhancing their thermal and chemical stability. The monomer this compound serves as a critical building block in the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs) and polyimides (PIs), where the presence of both chloro and fluoro substituents on the aromatic ring imparts significant improvements in material properties.
Detailed Research Findings
Research into polymers derived from this compound has demonstrated their superior performance in demanding environments. When this diamine is reacted with various aromatic dicarboxylic acids or their derivatives, the resulting polybenzimidazoles exhibit exceptional thermal stability. Thermogravimetric analysis (TGA) of these polymers typically shows decomposition temperatures exceeding 500°C in an inert atmosphere. The halogen atoms contribute to this high thermal resistance by increasing the char yield upon decomposition, which acts as a protective barrier against further degradation.
Similarly, polyimides synthesized using this compound and aromatic dianhydrides display remarkable thermal and chemical resilience. The imide linkages are inherently stable, and the addition of halogen atoms further fortifies the polymer structure. Differential scanning calorimetry (DSC) studies often reveal high glass transition temperatures (Tg) for these materials, indicating their ability to maintain mechanical properties at elevated temperatures.
The chemical resistance of polymers incorporating this compound is also noteworthy. The halogenated aromatic units provide a robust defense against a wide range of chemicals, including strong acids, bases, and organic solvents. This inertness is crucial for applications where the polymer may come into contact with corrosive substances. The dense, stable structure created by the inter-chain interactions, enhanced by the presence of halogens, limits the permeation of aggressive chemicals into the polymer matrix.
While specific data for polymers derived solely from this compound is not extensively available in publicly accessible literature, the general principles of incorporating fluorinated and chlorinated monomers into high-performance polymers strongly suggest a significant enhancement in both thermal and chemical stability. The data presented in the following tables are representative of the property improvements seen in analogous halogenated polymer systems.
Data Tables
Table 1: Representative Thermal Properties of Halogenated vs. Non-Halogenated Aromatic Polymers
| Polymer Type | Monomer Component | 5% Weight Loss Temperature (TGA, °C in N₂) | Glass Transition Temperature (Tg, °C) |
| Polybenzimidazole (PBI) | Non-halogenated diamine | ~550 | ~430 |
| PBI (Expected) | This compound | >580 | >450 |
| Polyimide (PI) | Non-halogenated diamine | ~520 | ~350 |
| PI (Expected) | This compound | >550 | >380 |
Note: The data for polymers containing this compound are projected based on the established effects of halogenation on similar polymer backbones, as specific experimental data for this exact monomer is limited in the available literature.
Table 2: Chemical Resistance of Halogenated Aromatic Polymers
| Chemical Agent | Non-Halogenated Polyimide | Halogenated Polyimide (e.g., containing fluorine and chlorine) |
| Sulfuric Acid (98%) | Poor | Excellent |
| Sodium Hydroxide (B78521) (50%) | Fair | Good |
| Acetone | Good | Excellent |
| Toluene | Good | Excellent |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Limited Solubility |
This table illustrates the general trend of improved chemical resistance in polyimides upon the incorporation of halogen atoms. The reduced solubility in aggressive organic solvents like NMP is also a key indicator of enhanced chemical stability.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern of 4-Chloro-5-fluorobenzene-1,2-diamine, with two adjacent amino groups and two different halogen atoms on the aromatic ring, results in a unique and predictable set of NMR spectra. Analysis of these spectra allows for unambiguous confirmation of the compound's isomeric structure.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to two distinct types of protons: the aromatic protons and the amine protons.
The aromatic region will feature two signals for the two protons attached to the benzene (B151609) ring at positions 3 and 6.
H-3: This proton is adjacent to the chloro-substituted carbon (C-4) and an amino-substituted carbon (C-2). Its chemical shift will be influenced by both groups. It is expected to appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JH-F).
H-6: This proton is situated between a fluorine-substituted carbon (C-5) and an amino-substituted carbon (C-1). The strong shielding effect of the amino group and the deshielding effect of the fluorine atom will determine its chemical shift. It will appear as a doublet due to coupling to the adjacent fluorine atom (³JH-F).
The amine groups (-NH₂) will give rise to two broad signals. The exact chemical shift of these protons can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding. In a typical aprotic solvent like DMSO-d₆, these signals are often observed as distinct broad singlets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.85 | Doublet (d) | ⁴JH-F ≈ 2-4 Hz |
| H-6 | ~6.65 | Doublet (d) | ³JH-F ≈ 8-10 Hz |
| -NH₂ (pos. 1) | 4.5 - 5.5 | Broad Singlet (br s) | - |
| -NH₂ (pos. 2) | 4.5 - 5.5 | Broad Singlet (br s) | - |
Note: Predicted values are based on analysis of similar compounds and substituent effects in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the molecule is asymmetrical. The chemical shifts are heavily influenced by the attached substituents (-NH₂, -Cl, -F). Furthermore, the fluorine atom will cause splitting of the carbon signals due to C-F coupling, with the magnitude of the coupling constant (JC-F) depending on the number of bonds separating the carbon and fluorine atoms.
C-1 and C-2: These carbons, bonded to the electron-donating amino groups, will be shielded and appear at relatively lower chemical shifts compared to the other substituted carbons.
C-3 and C-6: These are the protonated carbons. Their chemical shifts can be definitively assigned using HSQC data. They will exhibit C-F coupling.
C-4: This carbon is attached to the chlorine atom and will show a characteristic chemical shift. It will also exhibit a smaller C-F coupling (²JC-F).
C-5: This carbon, directly bonded to the fluorine atom, will be significantly deshielded and appear at a high chemical shift. It will also display a very large one-bond C-F coupling constant (¹JC-F), which is a key identifying feature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
|---|---|---|
| C-1 | ~136 | Small (e.g., ⁴J ≈ 1-3 Hz) |
| C-2 | ~134 | Small (e.g., ³J ≈ 3-5 Hz) |
| C-3 | ~118 | ³J ≈ 8-10 Hz |
| C-4 | ~119 | ²J ≈ 20-25 Hz |
| C-5 | ~148 | ¹J ≈ 235-250 Hz |
| C-6 | ~105 | ²J ≈ 20-25 Hz |
Note: Predicted values are based on analysis of similar compounds and substituent effects. The exact values can vary based on solvent and experimental conditions.
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for definitively establishing the molecule's connectivity.
The ¹H-¹H COSY experiment identifies protons that are coupled to each other. In the case of this compound, the aromatic region is simple. A COSY spectrum would typically be used to show correlations between adjacent protons. However, since H-3 and H-6 are separated by four bonds, no cross-peak would be expected between them. The primary utility of COSY in this case would be to confirm the absence of proton-proton coupling in the aromatic system, consistent with the proposed structure.
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum. For this molecule, an HSQC spectrum would show:
A cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3 .
A cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6 .
This allows for the confident assignment of both the proton and carbon signals for positions 3 and 6.
H-3 would show correlations to C-1 , C-2 , C-4 , and C-5 . The correlation to the fluorine-bearing C-5 would be particularly informative.
H-6 would show correlations to C-1 , C-2 , C-4 , and C-5 . The correlation to the chlorine-bearing C-4 would help confirm the substituent placement.
The amine protons (-NH₂) would show correlations to their adjacent carbons. For example, the N¹H₂ protons would correlate to C-1 , C-2 , and C-6 , while the N²H₂ protons would correlate to C-1 , C-2 , and C-3 .
Together, these 2D NMR techniques provide a detailed and robust map of the molecular structure, allowing for the complete and confident assignment of all proton and carbon signals, thereby verifying the identity of this compound.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The solid-phase Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded and analyzed, providing a detailed vibrational fingerprint of the molecule. nih.gov The interpretation of the spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed absorption bands to specific vibrational modes. nih.gov
The key functional groups in this compound are the amine (-NH₂) groups, the aromatic ring, and the carbon-halogen (C-F and C-Cl) bonds. The vibrational frequencies associated with these groups are characteristic and provide clear evidence for the compound's structure.
N-H Vibrations: The amine groups give rise to distinct stretching vibrations. The asymmetric and symmetric stretching modes of the N-H bonds are typically observed in the 3400-3200 cm⁻¹ region. Additionally, the scissoring vibration of the -NH₂ group is expected around 1620 cm⁻¹.
Aromatic Ring Vibrations: The aromatic carbon-hydrogen (C-H) stretching vibrations appear above 3000 cm⁻¹. The carbon-carbon (C=C) stretching vibrations within the benzene ring are characteristic and typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region.
C-N and C-Halogen Vibrations: The C-N stretching vibrations are usually found in the 1350-1250 cm⁻¹ range. The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are located in the fingerprint region of the spectrum, generally appearing between 1200-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
A detailed assignment of the principal vibrational frequencies observed for this compound is presented in the table below.
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Observed Frequency (cm⁻¹) |
| Asymmetric N-H Stretching | Amine (-NH₂) | ~3425 |
| Symmetric N-H Stretching | Amine (-NH₂) | ~3330 |
| Aromatic C-H Stretching | Aromatic Ring | ~3070 |
| N-H Scissoring | Amine (-NH₂) | ~1625 |
| Aromatic C=C Stretching | Aromatic Ring | ~1520, ~1430 |
| C-N Stretching | Aryl-Amine | ~1280 |
| C-F Stretching | Aryl-Fluoride | ~1180 |
| C-Cl Stretching | Aryl-Chloride | ~700 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
The molecular formula for this compound is C₆H₆ClFN₂. nih.gov This corresponds to a monoisotopic mass of approximately 160.02 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 160. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the natural abundance of the ³⁷Cl isotope (approximately 32.5%) relative to the ³⁵Cl isotope (75.8%). Therefore, the spectrum would exhibit peaks at m/z 160 and m/z 162 with an intensity ratio of roughly 3:1, confirming the presence of one chlorine atom in the molecule.
While a detailed experimental fragmentation pattern is not publicly available, a plausible fragmentation pathway can be predicted based on the structure of the molecule and established fragmentation principles for aromatic amines and halogenated compounds. The fragmentation is initiated by the ionization of the molecule, typically by removing an electron from one of the nitrogen atoms or the aromatic π-system.
Key expected fragmentation steps include:
Loss of a Chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 125.
Loss of HCN: A common fragmentation pathway for aromatic amines involves the elimination of hydrogen cyanide, which would lead to a fragment at m/z 133.
Loss of Amine/Ammonia: Fragmentation involving the amine groups could lead to the loss of NH₂ (m/z 144) or NH₃ (m/z 143).
The predicted m/z values for the molecular ion and key fragments are summarized in the table below.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment Description | Predicted m/z Value | Notes |
| Molecular Ion [M]⁺ | 160, 162 | Isotopic pattern (3:1 ratio) confirms one Cl atom. |
| [M-Cl]⁺ | 125 | Loss of the chlorine radical. |
| [M-HCN]⁺ | 133, 135 | Loss of hydrogen cyanide from the ring/amine system. |
| [M-NH₂]⁺ | 144, 146 | Loss of an amino radical. |
| [M+H]⁺ | 161, 163 | Protonated molecule, common in soft ionization methods. |
| [M+Na]⁺ | 183, 185 | Sodium adduct, often observed in ESI-MS. |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-Chloro-5-fluorobenzene-1,2-diamine, DFT calculations offer a detailed picture of its molecular properties.
Elucidation of Electronic Structure and Electron Cloud Distribution
The electronic structure of this compound is dictated by the interplay of its constituent functional groups. The benzene (B151609) ring forms the core aromatic system. Attached to this ring are two electron-donating amino (-NH₂) groups and two electron-withdrawing halogen substituents, a chloro (-Cl) and a fluoro (-F) group.
DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density and charge distribution. In this molecule, the high electronegativity of the fluorine and chlorine atoms creates regions of negative electrostatic potential (electron-rich zones). Conversely, the amino groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. The hydrogen atoms of the amino groups would exhibit positive electrostatic potential, marking them as electron-deficient sites. This asymmetric distribution of the electron cloud is crucial for determining how the molecule interacts with other reagents and its role in forming intermolecular bonds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive and less stable. mdpi.com
| Parameter | Significance | Expected Characteristics for this compound |
|---|---|---|
| HOMO Energy | Correlates with ionization potential; ability to donate electrons. | Relatively high energy, with electron density concentrated on the amino groups and the aromatic ring. |
| LUMO Energy | Correlates with electron affinity; ability to accept electrons. | Lowered by the electron-withdrawing effects of the chloro and fluoro substituents. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, polarizability, and kinetic stability. | A moderate gap, suggesting significant reactivity suitable for synthetic applications. |
Prediction of Reactivity and Reaction Pathways
DFT calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed.
For example, in the synthesis of quinoxalines, DFT has been used to understand the reaction mechanism involving this compound. These calculations can determine the Gibbs free energy of intermediates and transition states, providing insight into the feasibility and kinetics of the reaction pathway. This predictive power allows for the optimization of reaction conditions to favor desired products.
Molecular Dynamics Simulations for Conformational Analysis
Studies on related benzimidazole (B57391) derivatives have employed MD simulations to understand the stability of ligand-protein complexes, confirming that the molecule remains stable within the active site of a receptor. nih.govresearchgate.net Such analyses are crucial in drug design to assess how the conformational behavior of a molecule influences its binding affinity and biological activity. The presence of fluorine can also significantly influence conformational preferences through interactions like intramolecular hydrogen bonds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Derivatives of this compound are often synthesized to explore their potential as therapeutic agents, and QSAR is a key tool in this process. nih.govresearchgate.net
In a typical QSAR study, various molecular descriptors (e.g., electronic, topological, and steric properties) are calculated for a set of related compounds. researchgate.net These descriptors are then correlated with their measured biological activity to build a predictive model. For benzimidazole derivatives, which are frequently synthesized from this diamine, 3D-QSAR models like CoMFA and CoMSIA have been developed to understand the structural requirements for activities such as acetylcholinesterase inhibition. researchgate.net These models generate contour maps that highlight which regions of the molecule should be modified to enhance potency, guiding the design of new, more effective compounds. researchgate.netmdpi.com
| QSAR Parameter | Description | Relevance to Derivatives |
|---|---|---|
| Electronic Descriptors | Describe the electron distribution (e.g., partial charges, HOMO/LUMO energies). | Crucial for modeling electrostatic interactions with biological targets. |
| Steric Descriptors | Describe the size and shape of the molecule (e.g., molecular volume, surface area). | Important for understanding how the molecule fits into a receptor's binding pocket. |
| Hydrophobic Descriptors | Quantify the molecule's hydrophobicity (e.g., LogP). | Key for predicting membrane permeability and hydrophobic interactions with receptors. |
Vibrational Properties and Simulated Spectra
Computational methods, particularly DFT, can simulate the infrared (IR) and Raman spectra of molecules. researchgate.netarxiv.org These simulations calculate the vibrational frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in experimental spectra.
For this compound, a simulated spectrum would show characteristic bands corresponding to its specific functional groups. These include N-H stretching vibrations from the amino groups, C-H stretching from the aromatic ring, C=C stretching of the ring, and vibrations associated with the C-Cl and C-F bonds. researchgate.netmaterialsciencejournal.org Comparing the simulated spectrum with an experimental one can help confirm the molecule's structure and assign its vibrational modes. nih.gov For substituted benzene rings, the pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) is particularly diagnostic of the substitution pattern. spectroscopyonline.comspectra-analysis.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch (Amino) | 3300 - 3500 | Typically two bands for the symmetric and asymmetric stretches. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the aromatic ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | A series of bands indicating the benzene ring structure. |
| C-N Stretch | 1250 - 1350 | Associated with the amino groups attached to the ring. materialsciencejournal.org |
| C-F Stretch | 1000 - 1400 | Strong absorption band. |
| C-Cl Stretch | 600 - 800 | Typically found in the lower frequency region. |
| C-H Out-of-Plane Bend | 750 - 900 | Position is sensitive to the ring substitution pattern. spectroscopyonline.com |
Q & A
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges .
- Ventilation : Work in fume hoods with ≥100 fpm face velocity. Install local exhaust systems for bulk handling.
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and degradation .
How can computational modeling predict the reactivity of this compound in novel reactions?
Q. Advanced
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to map reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity in substitution reactions .
- COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures/pressures. Integrate AI-driven models (e.g., neural networks) to optimize parameters like solvent polarity and catalyst loading .
- ICReDD Framework : Combine computational predictions with high-throughput experimentation to validate reactivity, reducing trial-and-error cycles by 60–70% .
What experimental design strategies optimize reaction conditions for derivatives of this compound?
Q. Advanced
- Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). A 2 factorial design identifies significant factors affecting yield .
- Orthogonal Arrays : Use Taguchi methods to reduce experimental runs while maximizing data resolution. For example, optimize coupling reactions by varying pH, stoichiometry, and reaction time .
- Response Surface Methodology (RSM) : Model nonlinear relationships using Central Composite Design (CCD) to pinpoint optimal conditions for diamine functionalization .
How do researchers resolve contradictions in reported physicochemical properties of halogenated diamines?
Q. Advanced
- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies. Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or solubility .
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements).
- Advanced Characterization : Employ DSC for precise melting range analysis and X-ray crystallography to resolve structural ambiguities .
What methodologies enable the study of reaction mechanisms involving this compound as a precursor?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in nucleophilic aromatic substitution reactions.
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions. For example, track imine formation in Schiff base syntheses .
- Computational Mechanistic Studies : Combine DFT with molecular dynamics simulations to visualize electron transfer pathways and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
